Ethaverine
Overview
Description
Ethaverine is a synthetic alkaloid derived from papaverine. It is primarily known for its vasodilatory and antispasmodic properties. This compound hydrochloride is the most common form used in medical applications. It is a small molecule drug that acts as a peripheral vasodilator and smooth muscle relaxant, particularly effective in treating conditions involving spasmodic contractions of smooth muscles .
Scientific Research Applications
Ethaverine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying the reactivity of isoquinoline derivatives.
Biology: Investigated for its effects on smooth muscle cells and its potential as a vasodilator.
Medicine: Used in the treatment of peripheral vascular diseases and conditions involving smooth muscle spasms. .
Mechanism of Action
Target of Action
Ethaverine primarily targets Cyclin-Dependent Kinase 5 (CDK5) and L-type calcium channels . CDK5 plays a central role in the regulation of neuronal functions and its hyperactivation has been associated with neurodegenerative pathologies and several human cancers . L-type calcium channels are crucial for various cellular processes including muscle contraction and neurotransmitter release .
Mode of Action
This compound exerts its effects by inhibiting the activity of its primary targets. It inhibits CDK5, thereby potentially reducing the proliferation and migration of cancer cells . It also inhibits cardiac L-type calcium channels, which can lead to vasodilation by reducing intracellular Ca2+ concentrations in vascular smooth muscle cells .
Biochemical Pathways
The inhibition of CDK5 by this compound affects various regulatory pathways in the central nervous system such as axonal guidance, synaptic transmission, synapse formation, neuronal maturation, and migration . By inhibiting L-type calcium channels, this compound impacts the calcium signaling pathway, which plays a key role in various cellular functions .
Pharmacokinetics
It’s known that this compound is a derivative of papaverine, which is metabolized in the liver primarily by the cytochrome p450 enzymes . More research is needed to fully understand the ADME properties of this compound.
Result of Action
The inhibition of CDK5 by this compound can potentially reduce the proliferation and migration of cancer cells, particularly lung cancer cells . By inhibiting L-type calcium channels, this compound can cause vasodilation, particularly in the case of spasmodically contracted smooth muscles .
Action Environment
The action of this compound, like many other drugs, can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action due to potential drug-drug interactions . Additionally, factors such as diet, lifestyle, and the presence of certain diseases can also influence the efficacy and stability of this compound.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Ethaverine is a derivative of papaverine and it inhibits cardiac L-type calcium channels . It serves as a peripheral vasodilator and antispasmodic agent . This compound can be used for research of peripheral vascular disease .
Cellular Effects
This compound hydrochloride reduces catecholamine secretion in PC12 cells by blocking L-type voltage-sensitive Ca2+ channels . It also decreases dopamine content in PC12 cells by inhibiting the activity of tyrosine hydroxylase (TH), with an IC50 of 1.4 μM .
Molecular Mechanism
The mode of action of this compound involves impeding the entry of calcium ions into cells. This is accomplished by binding to the calcium ion channels, thereby hindering the passage of calcium ions through the cell membrane . By binding to these channels, this compound not only blocks calcium influx but also thwarts the activation of other calcium-dependent processes, including cell signaling pathways .
Temporal Effects in Laboratory Settings
This compound hydrochloride causes a significant increase in cochlear potential in guinea pigs when administered intravenously at doses of 2-10 mg/kg .
Dosage Effects in Animal Models
In animal models, this compound hydrochloride inhibits atrioventricular conduction and heart rate in anesthetized dogs when administered intravenously at doses of 1 and 10 mg/kg .
Metabolic Pathways
This compound hydrochloride inhibits the activity of monoamine oxidase (MAO) in mouse brain, with an IC50 of 25.5 μM .
Preparation Methods
Ethaverine hydrochloride is synthesized through a series of chemical reactions starting from opium alkaloids. The synthetic route typically involves the following steps:
Initial Alkylation: The starting material undergoes alkylation to introduce ethoxy groups.
Cyclization: The intermediate product is then cyclized to form the isoquinoline structure.
Final Alkylation: Further alkylation introduces additional ethoxy groups to complete the synthesis of this compound.
Hydrochloride Formation: The final product is converted to its hydrochloride salt form for medical use
Chemical Reactions Analysis
Ethaverine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ethoxy groups.
Hydrolysis: The ethoxy groups can be hydrolyzed under acidic or basic conditions to form hydroxyl derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia .
Comparison with Similar Compounds
Ethaverine is often compared to other vasodilators and antispasmodic agents such as papaverine and apigenin:
Papaverine: Like this compound, papaverine is also derived from opium alkaloids and has similar vasodilatory properties.
Apigenin: Apigenin is a flavonoid with vasodilatory and anti-inflammatory properties.
This compound’s unique combination of calcium channel blocking and receptor antagonism makes it particularly effective in treating conditions involving smooth muscle spasms and vascular insufficiency .
Properties
IUPAC Name |
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxyisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20/h9-12,14-16H,5-8,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWYFYXTIWQBEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OCC)OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
985-13-7 (hydrochloride) | |
Record name | Ethaverine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023009 | |
Record name | Ethaverine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
486-47-5 | |
Record name | 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=486-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethaverine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethaverine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethaverine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.940 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHAVERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H2HC19DYZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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